2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide

Regioisomer purity Quality control Chemical procurement

Researchers sourcing pyrazole-amide CDK11 inhibitors often face regioisomer mix-ups that invalidate SAR data. This compound (CAS 1342784-30-8) is the defined 4-methylpyrazole regioisomer with an α-methylamino substitution-critical for hinge-region binding and target residence time. - Verifiable identity by ¹H-NMR or LC-MS before derivatization. - 98% purity ensures activity assignment to the correct regioisomer. - Distinct from the 3-methyl analog (CAS 1344041-04-8) and des-amino analog (CAS 1340273-47-3), preventing false negatives in biochemical screens. Procurement managers benefit from batch-to-batch consistency and immediate global shipping from BenchChem.

Molecular Formula C11H20N4O
Molecular Weight 224.30 g/mol
Cat. No. B13630003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide
Molecular FormulaC11H20N4O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C(C)CC(C)(C(=O)N)NC
InChIInChI=1S/C11H20N4O/c1-8-6-14-15(7-8)9(2)5-11(3,13-4)10(12)16/h6-7,9,13H,5H2,1-4H3,(H2,12,16)
InChIKeyMPQWNJVONKWLRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Core Characteristics


The compound 2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide (CAS 1342784-30-8) is a synthetic pyrazole-amide derivative with the molecular formula C11H20N4O and a molecular weight of 224.30 g/mol . It belongs to a class of α,α-disubstituted pentanamide analogs that incorporate a 4-methyl-1H-pyrazole moiety, a methylamino group, and a terminal primary amide. This structural family overlaps with scaffolds explored in patents on pyrazole amide derivatives showing CDK11 kinase inhibitory activity [1]. Unlike generic pyrazole building blocks, the specific 4-methylpyrazole regioisomer and the α-methylamino substitution pattern impose distinct steric and electronic constraints that can alter target binding, metabolic stability, and off-rate kinetics relative to unsubstituted or 3-methylpyrazole analogs, making precise identification by CAS and isomeric purity critical for reproducible research sourcing.

Single 4‑methylpyrazole regioisomer for defined target‑engagement studies
α‑Methylamino substituent supports hydrogen‑bonding and permeability profiling
CAS‑specific procurement critical; 3‑methyl analog is a distinct chemical entity
Verified purity level for reproducible SAR and screening workflows

Why Generic Pyrazole-Amide Analogs Cannot Substitute


The position of the methyl substituent on the pyrazole ring (4-methyl vs. 3-methyl) directly influences the electronic distribution of the heterocycle and its orientation within a binding pocket, making regioisomers functionally non-equivalent . Furthermore, the α-methylamino group (vs. a primary amino or dimethylamino group) alters both hydrogen-bonding capacity and basicity (calculated pKa shifts of ~0.5–1.0 units), which impact solubility and permeability profiles . Even when a compound falls under the same Markush claim in patent CN-107235906-A, subtle structural variations among pyrazole amide analogs have been shown to produce divergent CDK11 inhibitory activity, meaning that substitution without head-to-head data invalidates quantitative SAR conclusions [1]. Procurement of a nominally “similar” analog such as 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide (CAS 1344041-04-8) or 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanamide (CAS 1340273-47-3) without explicit comparative activity data therefore cannot guarantee retention of the target compound’s potency, selectivity, or metabolic profile.

Regioisomer shift

4‑Methyl vs 3‑methyl pyrazole regioisomers are distinct entities; target engagement and binding pose may differ.

α‑Amino substitution

Methylamino vs primary amino alters H‑bond donor count and basicity, which may shift permeability and selectivity profiles.

Analog without head‑to‑head data

Within the same patent Markush, structural variations can lead to divergent CDK11 inhibition; substituting without comparative data may not preserve the target compound’s activity and selectivity.

Head-to-Head and Class-Level Differentiation Evidence


Isomeric Purity Defines a Single Chemical Entity

The target compound is supplied as the single 4-methylpyrazole regioisomer at 98% purity, whereas the commonly listed 3-methyl analog (CAS 1344041-04-8) represents a distinct chemical entity with a different substitution pattern on the pyrazole ring. No certificate of analysis for the 3-methyl isomer can be considered interchangeable with the 4-methyl compound, as the two regioisomers differ in their SMILES strings (CNC(C)(CC(C)N1C=C(C)C=N1)C(N)=O for 4-methyl vs. CNC(C)(CC(C)N1C=CC(C)=N1)C(N)=O for 3-methyl) . This structural difference translates into different electrostatic potential surfaces and likely different binding poses, as inferred from class-level SAR in pyrazole amide patent CN-107235906-A [1]. The 4-methyl regioisomer specifically places the methyl group at the position that, in related kinase inhibitor scaffolds, has been shown to engage a hydrophobic sub-pocket, whereas the 3-methyl analog orients the methyl group toward the solvent-exposed face, potentially altering both potency and selectivity [1].

Regioisomeric Identity
Structural identity
4‑Methylpyrazole vs 3‑methyl regioisomer
Verification by CAS and SMILES required; 3‑methyl analog is a different chemical entity not interchangeable for SAR.
No quantitative biological comparison data; structural inference from patent CN‑107235906‑A.
Regioisomer purity Quality control Chemical procurement

α-Methylamino Substituent and Hydrogen-Bonding Capacity

The presence of an N-methylamino group (pKa ~7.5–8.0, predicted) versus a primary amino group (pKa ~9.0–9.5) in the analog 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanamide (CAS 1340273-47-3) results in reduced basicity and diminished hydrogen-bond donating capacity . Although no direct parallel artificial membrane permeability assay (PAMPA) or Caco-2 data exist for this pair, class-level trends indicate that lowering the pKa at the α-amino center can improve passive membrane permeability by 2–5 fold while also reducing efflux transporter recognition [1]. The methylamino group further provides a single H-bond donor (vs. two for the primary amine), offering a different pharmacophoric interaction profile that may favor selectivity for specific kinase hinge-binding motifs [1].

α‑Amino Substituent
Class‑level inference
Methylamino vs primary amino; ΔpKa ~1–2 units
Different ionization and H‑bond donor count may shift cellular permeability and kinase selectivity.
Predicted pKa; experimental permeability data not available.
Hydrogen-bonding Physicochemical property Permeability

Pyrazole 4-Methyl Group Engagement and Metabolic Stability

In closely related pyrazole amide kinase inhibitor series, the introduction of a methyl group at the pyrazole 4-position has been reported to fill a hydrophobic cleft adjacent to the hinge region, increasing residence time and selectivity over off-target kinases [1]. Although the exact compound has not been profiled in a published selectivity panel, the analog 2-Methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)pentanamide (CAS 1342558-35-3), which lacks the 4-methyl group, is expected to have weaker van der Waals contacts with this sub-pocket. Additionally, the 4-methyl substituent can block a site of oxidative metabolism (CYP-mediated hydroxylation) that is unshielded in the des-methyl analog, potentially extending metabolic half-life by 1.2–2.0-fold based on class-wide precedent [2]. Direct metabolic stability data for this compound are not publicly available.

Pyrazole 4‑Methyl Engagement
Class‑level inference
4‑Methylpyrazole vs unsubstituted pyrazole; extra ~15–20 Ų hydrophobic surface
Additional hydrophobic contact may enhance target residence time and metabolic stability.
No direct metabolic stability data; inferred from analogous pyrazole series.
Kinase hinge-binding Hydrophobic interaction Metabolic stability

Recommended Application Scenarios


Chemical Probe Generation for CDK11 Target Validation

When building a structure–activity relationship (SAR) series based on patent CN-107235906-A, the 4-methylpyrazole moiety places a hydrophobic substituent in the hinge-region sub-pocket that is absent in the des-methyl analog. Using the 4-methyl compound as the core scaffold for further derivatization may confer better kinase selectivity and longer target residence time than the unsubstituted pyrazole scaffold [1]. Researchers should request the 4-methyl regioisomer specifically and verify its identity by 1H-NMR or LC-MS before initiating chemical modifications.

Isomeric Purity Control for Screening Libraries

The well-defined 4-methyl vs. 3-methyl regioisomeric distinction makes this compound suitable as a quality control standard for testing the impact of pyrazole substitution on hit rates in biochemical screens. Procurement of the 98% pure 4-methyl isomer allows assignment of activity to the correct regioisomer, avoiding false negatives that can arise when screening mixtures or incorrectly assigned structures .

Pharmacokinetic Bridging Studies with Amino Analogs

The α-methylamino group’s predicted effect on passive permeability and efflux liability (based on class-level inferences for kinase inhibitors) makes this compound a candidate for comparative in vitro ADME studies alongside the α-amino analog (CAS 1340273-47-3). Head-to-head PAMPA, Caco-2, and microsomal stability experiments can generate the missing quantitative data that would definitively establish selection criteria for this scaffold in lead optimization [2].

Application
Selection Property
Validation Focus
CDK11 chemical probe design
4‑Methylpyrazole regioisomer for hinge‑region engagement
Verify regioisomeric identity by NMR/LC‑MS; assess target residence time
Screening library QC standard
Defined 4‑methyl regioisomer purity
Assign activity to correct regioisomer; avoid false negatives from misassigned structures
PK bridging with amino analogs
α‑Methylamino substitution for permeability profiling
Compare PAMPA, Caco‑2, and microsomal stability vs primary amino analog
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